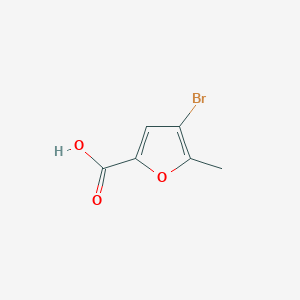![molecular formula C7H10BrClN2 B1445663 [(3-Bromophenyl)methyl]hydrazine hydrochloride CAS No. 1384427-52-4](/img/structure/B1445663.png)
[(3-Bromophenyl)methyl]hydrazine hydrochloride
Vue d'ensemble
Description
“[(3-Bromophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1384427-52-4. It has a molecular weight of 237.53 . It is also known as (3-Bromobenzyl)hydrazine hydrochloride .
Molecular Structure Analysis
The linear formula for “[(3-Bromophenyl)methyl]hydrazine hydrochloride” is C7H10BrClN2 .Physical And Chemical Properties Analysis
“[(3-Bromophenyl)methyl]hydrazine hydrochloride” is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Pharmacology
In pharmacology, [(3-Bromophenyl)methyl]hydrazine hydrochloride is primarily utilized as a pharmaceutical intermediate . It serves as a building block in the synthesis of various pharmacologically active molecules. Its role in drug development is crucial due to its ability to introduce the hydrazine moiety into larger, more complex structures, which can exhibit a range of biological activities.
Organic Synthesis
This compound finds extensive use in organic synthesis, where it acts as a reagent for the construction of complex organic molecules . Its application includes the synthesis of heterocyclic compounds , which are a core structure in many drugs and agrochemicals. The bromophenyl group can participate in cross-coupling reactions, a valuable method in creating new chemical bonds.
Material Science
In material science, [(3-Bromophenyl)methyl]hydrazine hydrochloride can be used to modify the surface properties of materials . Its reactivity with various substrates allows for the development of materials with specific characteristics, such as increased conductivity or enhanced photoreactivity, which are essential for advanced battery science and electronics.
Biochemistry
Biochemically, this compound is involved in the synthesis of bioactive molecules that can interact with biological systems . It can be used to create probes or markers for biochemical assays, aiding in the understanding of biological pathways and the discovery of new therapeutic targets.
Agriculture
In agriculture, derivatives of [(3-Bromophenyl)methyl]hydrazine hydrochloride have been explored for their fungicidal activity . The ability to synthesize new compounds from it may lead to the development of novel pesticides that can help protect crops from fungal diseases.
Environmental Science
While direct applications in environmental science are not extensively documented, the compound’s role in synthesizing other chemicals suggests potential uses in environmental remediation processes . For example, derivatives synthesized from this compound could be used to degrade pollutants or as part of sensors to detect hazardous substances in the environment.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a derivative of phenylhydrazone , which suggests that it may interact with similar biological targets.
Mode of Action
As a derivative of phenylhydrazone, it may share similar mechanisms, such as interacting with biological targets to induce changes at the molecular level .
Result of Action
It is known to be a derivative of phenylhydrazone, which has fungicidal activity . This suggests that [(3-Bromophenyl)methyl]hydrazine hydrochloride may have similar effects.
Propriétés
IUPAC Name |
(3-bromophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLIHWWTBWSXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl]hydrazine hydrochloride | |
CAS RN |
1384427-52-4 | |
| Record name | 3-Bromobenzylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)



![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)



